Cas no 32387-96-5 (2,3-diphenylquinoxaline-6-carboxylic acid)
2,3-diphenylquinoxaline-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-Quinoxalinecarboxylicacid, 2,3-diphenyl-
- 2,3-Diphenylquinoxaline-6-carboxylic Acid
- 2,3-DIPHENYL-QUINOXALINE-6-CARBOXYLIC ACID
- CAY10567
- 2,3-diphenyl-6-quinoxalinecarboxylic acid
- 2,3-Diphenyl-chinoxalin-6-carbonsaeure
- 6-carboxylic acid-2,3-diphenylquinoxaline
- 6-Quinoxalinecarboxylic acid,2,3-diphenyl
- CHEMBL246447
- Q27164286
- DivK1c_004466
- 2,3-diphenylquinoxaline-6-carboxylicacid
- NS-05454
- SCHEMBL6291531
- MLS000554489
- LFWGZXMTCUOPFI-UHFFFAOYSA-N
- BiomolKI2_000079
- SR-01000554102
- C21H14N2O2
- AKOS000267817
- SR-01000554102-1
- CCG-100679
- NCGC00163391-01
- Z55723245
- BDBM611673
- HMS662O14
- 2,3-DIPHENYL-QUINOXALINE-6-CARBOXYLICACID
- MFCD00555042
- F1716-0513
- 6-Quinoxalinecarboxylic acid, 2,3-diphenyl-
- DTXSID30348063
- ChemDiv1_026722
- BRD-K32584078-001-02-3
- SMR000171748
- CBDivE_011382
- Oprea1_542261
- CDS1_003426
- Oprea1_641987
- US11718589, Compound 21b
- J-018723
- BML-257
- EN300-234896
- HMS2527N24
- Quinoxaline-6-carboxylic acid, 2,3-diphenyl-
- CHEBI:92563
- 32387-96-5
- 2,3-Diphenyl-6-quinoxalinecarboxylic acid #
- FT-0667673
- BiomolKI_000075
- SDCCGSBI-0659526.P001
- CS-0072738
- HY-W028714
- AG-690/10517028
- 2,3-Diphenyl-6-carboxyquinoxaline; 2,3-Diphenyl-6-quinoxalinecarboxylic Acid; BML-257
- BML 257
- STK500970
- 2,3-diphenylquinoxaline-6-carboxylic acid
-
- MDL: MFCD00555042
- Inchi: 1S/C21H14N2O2/c24-21(25)16-11-12-17-18(13-16)23-20(15-9-5-2-6-10-15)19(22-17)14-7-3-1-4-8-14/h1-13H,(H,24,25)
- InChI Key: LFWGZXMTCUOPFI-UHFFFAOYSA-N
- SMILES: OC(C1C=CC2=C(C=1)N=C(C1C=CC=CC=1)C(C1C=CC=CC=1)=N2)=O
Computed Properties
- Exact Mass: 326.10600
- Monoisotopic Mass: 326.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 457
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 63.1Ų
Experimental Properties
- Density: 1.289
- Melting Point: 292-294°C
- Boiling Point: 493.4°Cat760mmHg
- Flash Point: 252.2°C
- Refractive Index: 1.686
- PSA: 63.08000
- LogP: 4.66200
2,3-diphenylquinoxaline-6-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3-diphenylquinoxaline-6-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D491850-100mg |
2,3-Diphenylquinoxaline-6-carboxylic Acid |
32387-96-5 | 100mg |
$ 75.00 | 2023-09-07 | ||
| TRC | D491850-250mg |
2,3-Diphenylquinoxaline-6-carboxylic Acid |
32387-96-5 | 250mg |
$87.00 | 2023-05-18 | ||
| TRC | D491850-500mg |
2,3-Diphenylquinoxaline-6-carboxylic Acid |
32387-96-5 | 500mg |
$127.00 | 2023-05-18 | ||
| TRC | D491850-1g |
2,3-Diphenylquinoxaline-6-carboxylic Acid |
32387-96-5 | 1g |
$ 185.00 | 2022-06-05 | ||
| TRC | D491850-2g |
2,3-Diphenylquinoxaline-6-carboxylic Acid |
32387-96-5 | 2g |
$426.00 | 2023-05-18 | ||
| TRC | D491850-5g |
2,3-Diphenylquinoxaline-6-carboxylic Acid |
32387-96-5 | 5g |
$999.00 | 2023-05-18 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20886-100mg |
CAY10567 |
32387-96-5 | 98% | 100mg |
¥315.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20886-1g |
CAY10567 |
32387-96-5 | 98% | 1g |
¥2176.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20886-250mg |
CAY10567 |
32387-96-5 | 98% | 250mg |
¥756.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20886-500mg |
CAY10567 |
32387-96-5 | 98% | 500mg |
¥1340.00 | 2023-09-09 |
2,3-diphenylquinoxaline-6-carboxylic acid Suppliers
2,3-diphenylquinoxaline-6-carboxylic acid Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 2,3-diphenylquinoxaline-6-carboxylic acid
2,3-Diphenylquinoxaline-6-carboxylic Acid: An Overview of Its Properties and Applications
2,3-Diphenylquinoxaline-6-carboxylic acid (CAS No. 32387-96-5) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound belongs to the quinoxaline family, a class of heterocyclic compounds known for their diverse biological activities and potential applications in drug development.
The molecular structure of 2,3-diphenylquinoxaline-6-carboxylic acid is characterized by a quinoxaline core with two phenyl groups attached at the 2 and 3 positions, and a carboxylic acid group at the 6 position. This unique arrangement contributes to its chemical stability and reactivity, making it an attractive candidate for various synthetic transformations and biological studies.
In recent years, 2,3-diphenylquinoxaline-6-carboxylic acid has been extensively studied for its potential therapeutic applications. One of the key areas of research has been its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and Crohn's disease.
Beyond its anti-inflammatory effects, 2,3-diphenylquinoxaline-6-carboxylic acid has also demonstrated significant antioxidant activity. Research has indicated that it can scavenge free radicals and protect cells from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a crucial role in disease progression.
The pharmacokinetic properties of 2,3-diphenylquinoxaline-6-carboxylic acid have also been investigated to understand its potential as a therapeutic agent. Studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential factors for drug development. Additionally, its low toxicity profile further enhances its suitability for clinical applications.
In the realm of synthetic chemistry, 2,3-diphenylquinoxaline-6-carboxylic acid serves as a valuable building block for the synthesis of more complex molecules. Its carboxylic acid group can be readily functionalized through various chemical reactions such as esterification, amidation, and coupling reactions with other organic molecules. This versatility makes it an important intermediate in the synthesis of pharmaceuticals and fine chemicals.
The biological activity of 2,3-diphenylquinoxaline-6-carboxylic acid has also been explored in the context of cancer research. Preliminary studies have indicated that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. These findings suggest that this compound may have potential as an anticancer agent or as a lead compound for further drug development.
To further elucidate the mechanisms underlying the biological effects of 2,3-diphenylquinoxaline-6-carboxylic acid, ongoing research is focusing on its interactions with specific cellular targets. Techniques such as molecular docking and structure-activity relationship (SAR) studies are being employed to identify key structural features that contribute to its biological activity. These insights will be crucial for optimizing its therapeutic potential and designing more effective derivatives.
In conclusion, 2,3-diphenylquinoxaline-6-carboxylic acid (CAS No. 32387-96-5) is a multifaceted compound with a wide range of potential applications in medicine and chemistry. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for further research and development. As ongoing studies continue to uncover new aspects of its biological activity and pharmacological profile, this compound is likely to play an increasingly important role in advancing our understanding of disease mechanisms and developing new therapeutic strategies.
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